(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane is an organic compound characterized by a cyclopropane ring bonded to a 2,4-dimethylpentan-2-yl group with a chlorine substituent at the first carbon. This compound belongs to the class of halogenated cyclopropanes, which are known for their unique chemical properties and potential applications in organic synthesis and pharmaceuticals.
These reactions are facilitated by the presence of the chlorine atom and the inherent strain within the cyclopropane ring, making it more reactive than typical alkanes .
The synthesis of (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane can be achieved through several methods:
(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane has potential applications in:
The interaction studies for (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane primarily focus on its reactivity with nucleophiles and electrophiles. The chlorine atom serves as a leaving group in substitution reactions, while the cyclopropane ring's strain facilitates various transformations. Studies involving similar compounds suggest that these interactions could lead to significant biological activity or novel synthetic pathways.
Several compounds share structural similarities with (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane | Bromine instead of chlorine | Higher reactivity due to bromine's leaving group ability |
| (1-Iodo-2,4-dimethylpentan-2-yl)cyclopropane | Iodine instead of chlorine | Even higher reactivity; useful in nucleophilic substitution |
| (1-Fluoro-2,4-dimethylpentan-2-yl)cyclopropane | Fluorine instead of chlorine | Lower reactivity; often used in medicinal chemistry |
(1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane is unique due to its balance between reactivity and stability compared to its halogenated analogs. The presence of chlorine allows for moderate reactivity while retaining sufficient stability for various applications in organic synthesis and potential biological interactions.
The systematic naming of (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane follows IUPAC guidelines for polyhalogenated alkanes with fused cyclic systems. The parent structure is identified as a pentane backbone (five-carbon chain) substituted at positions 1, 2, and 4. The cyclopropane ring is treated as a substituent attached to the pentan-2-yl group. Key nomenclature features include:
This naming convention emphasizes the molecule's branched alkane core and its strained cyclopropane component, both critical to its chemical behavior.
The molecular formula of (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane is C₉H₁₆Cl, derived from:
Stereochemical analysis reveals no chiral centers due to the symmetrical substitution pattern at the pentan-2-yl group's quaternary carbon (C2). The cyclopropane ring adopts a planar geometry with bond angles of approximately 60°, creating significant angle strain (28 kcal/mol). This strain enhances reactivity compared to unstrained alkanes, particularly in ring-opening reactions and electrophilic substitutions.
Structural variations among halogenated cyclopropanes significantly influence their physical and chemical properties. The following table compares (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane with its closest analogs:
| Compound Name | Halogen | Molecular Formula | Key Structural Features | Reactivity Profile |
|---|---|---|---|---|
| (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane | Cl | C₉H₁₆Cl | Moderate ring strain, branched alkane | SN2 substitutions, thermal stability |
| (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane | Br | C₉H₁₆Br | Larger atomic radius, polarizable | Enhanced SN2 rates, lower ΔH‡ |
| (1-Iodo-2,4-dimethylpentan-2-yl)cyclopropane | I | C₉H₁₆I | Weakest C-X bond, high polarizability | Radical reactions, photolability |
| (1-Fluoro-2,4-dimethylpentan-2-yl)cyclopropane | F | C₉H₁₆F | Strong C-F bond, electronegative | Resistance to substitution, inert |
Key structural trends:
Comparative NMR studies with non-halogenated cyclopropanes (e.g., sarekensane from alpine springtails) demonstrate upfield shifts for cyclopropane protons (δ = -0.33 ppm) due to ring current effects, a signature feature distinguishing these compounds from alkenes or linear alkanes.
Bromination-cyclopropanation sequential methodologies represent a fundamental synthetic strategy for accessing chlorinated cyclopropane derivatives such as (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane [1]. The sequential approach involves initial halogenation of appropriate alkyl precursors followed by cyclopropanation through reductive cyclization mechanisms [2]. These methodologies exploit the reactivity of polyhaloalkanes generated through the addition of carbon tetrachloride or similar halogenated reagents to alkene substrates [2].
The reductive cyclization of polychloroalkanes with zinc in boiling ethanol represents a well-established route for cyclopropane formation [2]. This process involves 1,3-dechlorination with simultaneous formation of new carbon-carbon bonds through closure of three-membered rings [2]. The presence of chlorine atoms in specific positions relative to geminal groups significantly influences the yield of halogeno-cyclopropanes, with γ-positioned chlorine atoms reducing cyclopropane formation efficiency [2].
Sequential bromination followed by cyclopropanation has demonstrated effectiveness in constructing substituted cyclopropanes through electrolytic processes [2]. The electrolysis of carbon tetrachloride or ethyltrichloroacetate in the presence of compounds containing polar double bonds leads to two-electron cleavage of the added component [2]. The electrochemically generated anion subsequently attacks the monomer, facilitating cyclopropane ring formation [2].
Table 1: Bromination-Cyclopropanation Sequential Reaction Conditions
| Starting Material Type | Brominating Agent | Cyclization Conditions | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Polychloroalkanes | Carbon tetrachloride | Zinc/ethanol | 78-80 | 35-65 |
| Substituted alkenes | Trichloroacetate | Electrolytic reduction | 25-40 | 22-45 |
| Dichloromethylene derivatives | Ferric bromide | Lewis acid catalysis | 60-80 | 40-70 |
The formation of chlorocyclopropanes through sequential approaches requires careful consideration of the number of substituents at carbon atoms linked to chlorine [2]. Benzylic chlorine atoms and tertiary carbon-chlorine bonds exhibit hindered hydrogenolysis, leading preferentially to chlorocyclopropane formation rather than complete dechlorination [2]. This selectivity enables the preparation of chlorinated cyclopropane derivatives with retention of halogen functionality [2].
The Simmons-Smith reaction represents the most widely utilized methodology for cyclopropane synthesis, involving diiodomethane with zinc-copper couple to generate reactive carbenoid intermediates [3] [4]. Modifications of this classical approach have been developed specifically for the synthesis of chlorinated cyclopropane derivatives such as (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane [3]. The reaction proceeds through formation of zinc carbenoid species that undergo concerted addition to alkene substrates [3].
Computational studies have elucidated the mechanistic pathways of Simmons-Smith cyclopropanation, revealing two competing processes: methylene transfer and carbometalation [3]. For zinc carbenoid systems, the methylene transfer pathway predominates and exhibits sufficient reaction rates for experimental feasibility [3]. The presence of functional groups such as alcohols accelerates the cyclopropanation through formation of zinc carbenoid-alkoxide complexes [3].
The acceleration mechanisms in alcohol-directed Simmons-Smith reactions involve two distinct pathways [3]. The first mechanism operates through 1,2-chlorine migration, while the second involves five-centered bond alternation [3]. Computational analysis demonstrates that the five-centered mechanism exhibits greater facility than chlorine migration and operates effectively with both simple alkenes and aggregated zinc carbenoid-alkoxide complexes [3].
Table 2: Modified Simmons-Smith Reaction Parameters for Chlorinated Derivatives
| Zinc Source | Activator | Solvent System | Temperature (°C) | Reaction Time (h) | Diastereoselectivity |
|---|---|---|---|---|---|
| Zinc-copper couple | Diiodomethane | Dichloromethane | 0-25 | 12-24 | 7:1 to 13:1 |
| Diethylzinc | Diiodomethane | Toluene | -10 to 0 | 6-18 | 8:1 to 15:1 |
| Zinc iodide | Trifluoroacetic acid | Mixed solvents | 25-40 | 8-20 | 5:1 to 12:1 |
Chlorinated derivatives require specific modifications to standard Simmons-Smith conditions due to the electron-withdrawing effects of halogen substituents [5]. The use of zinc-based reagents with appropriate activators achieves good chemoselectivities in cyclopropanation reactions involving chlorinated substrates [5]. Solvent selection proves critical for optimizing diastereoselectivities, particularly with electronically biased alkene substrates [5].
The stereochemical control in modified Simmons-Smith reactions depends significantly on the nature of the zinc carbenoid employed [5]. Classical conditions using zinc-copper with diiodomethane generally produce lower diastereomeric ratios compared to optimized systems [5]. The use of excess ethylzinc iodide prepared from diethylzinc and diiodomethane in dichloromethane provides enhanced selectivities favoring syn-isomer formation [5].
Palladium-catalyzed double carbon-hydrogen activation represents an innovative approach for constructing cyclopropane derivatives through direct functionalization of unactivated carbon-hydrogen bonds [6] [7]. This methodology enables the formation of (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane through intramolecular coupling of two carbon-hydrogen bonds on gem-dialkyl groups [7]. The transformation utilizes the 1,4-palladium shift mechanism to achieve cyclopropanation from aryl bromide or triflate precursors [7].
The palladium-catalyzed cyclopropanation strategy exploits the unique reactivity of gem-dialkyl systems under specific reaction conditions [7]. The use of pivalate as the base proves crucial for directing the mechanistic pathway toward cyclopropane formation rather than alternative benzocyclobutene products [7]. Stoichiometric mechanistic studies have identified aryl- and alkylpalladium pivalates existing in equilibrium through five-membered palladacycle intermediates [7].
Table 3: Palladium-Catalyzed Double C(sp³)–H Activation Optimization
| Catalyst System | Base | Solvent | Temperature (°C) | Additive | Yield (%) |
|---|---|---|---|---|---|
| Palladium tetrakis(triphenylphosphine) | Potassium pivalate | Toluene | 120 | None | 72 |
| Palladium tetrakis(triphenylphosphine) | Potassium pivalate | Toluene | 140 | Dimethyl sulfoxide (5%) | 82 |
| Palladium acetate | Potassium carbonate | N-Methylpyrrolidinone | 200 | None | 45 |
The mechanistic pathway involves initial carbon-hydrogen activation at the benzylic position followed by 1,4-palladium migration [7]. Subsequent second carbon-hydrogen activation leads to formation of four-membered palladacycle intermediates that undergo reductive elimination to generate cyclopropane products [7]. The pivalate ligand system facilitates the second carbon-hydrogen activation event through stabilization of alkylpalladium intermediates [7].
Palladium-catalyzed carbon-hydrogen activation strategies have been extended to enantioselective cyclopropane synthesis through the development of chiral mono-N-protected amino acid ligands [6]. These catalytic systems achieve high levels of stereoinduction during carbon-hydrogen cleavage events [6]. The enantioselective methodology tolerates diverse organoboron coupling partners and operates under mild reaction conditions [6].
The scope of palladium-catalyzed cyclopropanation encompasses various substitution patterns and functional group tolerance [8]. Recent developments include palladium-catalyzed carbon-hydrogen activation combined with alkene insertion and annulation processes [8]. These protocols demonstrate excellent selectivity and compatibility with diverse alkene substrates while exhibiting exceptional regioselectivities and functional group tolerance [8].
Optimization of reaction conditions for cyclopropane synthesis requires systematic evaluation of multiple parameters including temperature, solvent systems, catalyst loadings, and reaction atmospheres [9] [10]. Temperature optimization studies demonstrate that cyclopropanation reactions exhibit optimal yields within specific temperature ranges that balance reaction rates with competitive side reactions [11] [12]. Lower temperatures often result in incomplete conversion, while elevated temperatures promote decomposition pathways [11].
Solvent effects play a critical role in cyclopropane formation efficiency, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing superior yields compared to dichloromethane and acetonitrile [12]. The correlation between solvent polarity and reaction yield suggests that polar environments stabilize charged intermediates formed during cyclopropanation processes [12]. Solvent selection also influences diastereoselectivity, particularly in reactions involving substituted alkene substrates [5].
Table 4: Comprehensive Reaction Condition Optimization Data
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Reaction Type |
|---|---|---|---|---|
| Temperature | 80-140°C | 15-25% increase | 2-8:1 improvement | Palladium-catalyzed |
| Catalyst Loading | 0.001-10 mol% | Plateau above 1 mol% | Maintained at low loading | Rhodium-catalyzed |
| Solvent Polarity | High (DMF, DMSO) | 20-35% enhancement | Variable | General cyclopropanation |
| Reaction Time | 6-24 hours | Diminishing returns >18h | Time-dependent | Multiple systems |
Catalyst loading optimization reveals that extremely low catalyst loadings can maintain high enantioselectivities while reducing economic costs [9]. Rhodium-catalyzed cyclopropanation systems achieve excellent enantioselectivities (86-99% enantiomeric excess) with catalyst loadings as low as 0.001 mol% [9]. The triarylcyclopropanecarboxylate catalyst system demonstrates optimal performance for maintaining high enantioselectivity at reduced catalyst concentrations [9].
Reaction atmosphere and additive effects significantly influence cyclopropanation outcomes [12]. Conducting reactions under inert atmospheres does not substantially affect yields in most systems, suggesting that atmospheric oxygen interference is minimal [12]. However, specific additives such as dimethyl sulfoxide at 5% volume concentration reduce proto-dehalogenated side products while enhancing overall conversion efficiency [7].
The optimization of reaction time parameters demonstrates that yields plateau after 18-24 hours in most cyclopropanation systems [11] [13]. Extended reaction times beyond this range often result in product decomposition or competing side reactions [11]. Temperature-time relationships show that higher temperatures allow for shorter reaction times while maintaining comparable yields [13].
The formation of (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane represents a fascinating example of halogenated cyclopropane synthesis, exemplifying the complex mechanistic pathways involved in cyclopropanation reactions. This compound, characterized by a cyclopropane ring bonded to a 2,4-dimethylpentan-2-yl group with a chlorine substituent at the first carbon, demonstrates the intricate balance between reactivity and selectivity in these transformations .
Carbene-mediated cyclopropanation represents one of the most fundamental approaches to synthesizing cyclopropane rings, including halogenated derivatives such as (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane. The mechanism involves the formation of a highly reactive carbene intermediate that undergoes addition to carbon-carbon double bonds in a concerted manner [2] [3].
The carbene-mediated pathway for halogenated cyclopropane synthesis typically proceeds through several distinct mechanistic routes. The most common approach involves the generation of free carbenes through thermal or photochemical decomposition of diazo compounds. For chlorinated cyclopropanes, the use of chlorocarbene precursors such as dichloromethane in the presence of strong bases like potassium hydroxide generates dichlorocarbene intermediates [3].
The reaction mechanism begins with the deprotonation of the halogenated methane derivative, followed by elimination of the leaving group to form the carbene species. This carbene intermediate exhibits electrophilic character and readily attacks electron-rich alkenes to form the cyclopropane ring. The activation energy for carbene-mediated cyclopropanation typically ranges from 12.5 to 18.6 kcal/mol, depending on the nature of the carbene and the substrate [2].
For (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane, the carbene-mediated pathway would involve the interaction of a chlorocarbene species with the corresponding alkene precursor bearing the 2,4-dimethylpentan-2-yl substituent. The presence of the chlorine atom significantly influences the electronic properties of the carbene, making it more electrophilic and thus more reactive toward nucleophilic alkenes .
The stereospecificity of carbene-mediated cyclopropanation is complete, with the geometry of the original alkene being preserved in the cyclopropane product. This stereospecific nature arises from the concerted mechanism, where both new carbon-carbon bonds are formed simultaneously through a single transition state [5] [6].
Metal-carbenoid intermediates play a crucial role in the synthesis of halogenated cyclopropanes, offering enhanced control over reactivity and selectivity compared to free carbenes. These intermediates are characterized by a metal-carbon bond with significant carbene character, providing a more stable and controllable source of carbene reactivity [7] [8].
The formation of metal-carbenoid intermediates typically involves the reaction of diazo compounds with transition metals such as copper, rhodium, or iron. In the context of halogenated cyclopropane synthesis, these metal-carbenoid species can be generated from halogenated diazo precursors or through the interaction of metal complexes with halogenated alkyl compounds [9].
For copper-catalyzed systems, the metal-carbenoid intermediate exhibits a Cu-C bond with partial double-bond character. The mechanism proceeds through the initial coordination of the diazo compound to the copper center, followed by nitrogen extrusion to form the copper-carbene complex. This intermediate then undergoes cyclopropanation with the alkene substrate through a concerted but asynchronous process [8].
Rhodium-catalyzed cyclopropanation systems employ dirhodium complexes that generate highly reactive rhodium-carbenoid intermediates. The mechanism involves the formation of a zwitterionic metal-alkyl complex upon attack of the diazo compound on the rhodium center, followed by nitrogen elimination to afford the metal-carbene species. The resulting rhodium-carbenoid then reacts with alkenes to form cyclopropanes with excellent stereochemical control [7].
Iron-based systems, particularly heme-catalyzed cyclopropanation, represent a unique class of metal-carbenoid intermediates. The iron-carbene complex exhibits distinct electronic properties compared to other metal-carbenoid species, with the heme environment providing additional stabilization and directing effects. The activation energy for iron-carbene mediated cyclopropanation is typically around 11.8 kcal/mol, making it one of the most efficient pathways for cyclopropane formation [2].
The metal-carbenoid pathway for (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane synthesis would involve the formation of a metal-chlorocarbene intermediate that maintains the chlorine substituent throughout the reaction. The metal coordination provides enhanced selectivity and reduces the likelihood of side reactions commonly associated with free halogenated carbenes [10].
The distinction between concerted and stepwise mechanisms in cyclopropanation reactions has been a subject of extensive investigation, with important implications for understanding the formation of compounds like (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane. The mechanistic pathway determines not only the stereochemical outcome but also the reaction kinetics and the potential for competing side reactions [11].
Concerted mechanisms involve the simultaneous formation of both new carbon-carbon bonds through a single transition state. This pathway is characterized by the absence of discrete intermediates and results in complete stereospecificity. The concerted mechanism is typically observed in carbene-mediated cyclopropanation, where the carbene adds to the alkene in a single step [5] [3].
The concerted pathway exhibits several characteristic features. The transition state geometry shows partial bond formation to both carbons of the alkene, with the carbene carbon positioned equidistant from the two alkene carbons. The activation energy for concerted cyclopropanation is generally lower than that for stepwise processes, reflecting the absence of high-energy intermediates [6].
Stepwise mechanisms, in contrast, involve the formation of discrete intermediates during the cyclopropanation process. These mechanisms typically proceed through the initial formation of a carbon-carbon bond to generate a zwitterionic or radical intermediate, followed by ring closure to form the cyclopropane product. The stepwise pathway is more commonly observed in metal-carbenoid systems, where the metal center can stabilize intermediate species [11].
The stepwise mechanism for metal-carbenoid cyclopropanation involves the initial nucleophilic attack of the alkene on the electrophilic carbene carbon, generating a metal-stabilized carbocation intermediate. This intermediate then undergoes intramolecular cyclization to form the cyclopropane ring. The presence of the metal center provides stabilization for the intermediate, making the stepwise pathway energetically feasible [10].
For (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane, the mechanistic pathway depends on the specific reaction conditions and the nature of the carbene source. Free chlorocarbene species would likely follow a concerted mechanism, while metal-carbenoid intermediates might proceed through a stepwise pathway. The presence of the chlorine substituent influences the electronic properties of the carbene, potentially affecting the preference for one mechanism over the other .
Recent computational studies have revealed that the distinction between concerted and stepwise mechanisms can be blurred in certain cases. Some reactions exhibit characteristics of both pathways, with the mechanism being influenced by dynamic effects and the specific reaction conditions. These borderline cases highlight the complexity of cyclopropanation mechanisms and the need for detailed mechanistic studies [11].
The stereospecificity and regiochemical outcomes of cyclopropanation reactions are critical factors in determining the stereochemical configuration of products like (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane. These aspects of the reaction mechanism directly influence the spatial arrangement of substituents in the final cyclopropane product [6] [12].
Stereospecificity in cyclopropanation reactions refers to the preservation of the original alkene geometry in the cyclopropane product. This phenomenon is a direct consequence of the concerted nature of the cyclopropanation mechanism, where both new carbon-carbon bonds are formed simultaneously. The stereochemical fidelity typically exceeds 98% for most cyclopropanation reactions, demonstrating the high level of stereochemical control achievable through this transformation [12].
The stereospecific nature of cyclopropanation has been extensively documented through studies using geometrically defined alkenes. Z-alkenes consistently yield cis-cyclopropanes, while E-alkenes produce trans-cyclopropanes. This stereospecificity is maintained regardless of the carbene source, whether it be free carbenes, metal-carbenoids, or other reactive intermediates [6].
For disubstituted alkenes, the stereospecificity results in diastereomeric ratios exceeding 20:1, with the major diastereomer retaining the original alkene geometry. Trisubstituted alkenes show slightly lower but still excellent stereochemical control, with diastereomeric ratios typically greater than 15:1 [12].
Regiochemical outcomes in cyclopropanation reactions are determined by the electronic and steric properties of both the carbene and the alkene substrate. The regioselectivity is influenced by the relative nucleophilicity of the alkene carbons and the electrophilicity of the carbene center. For unsymmetrical alkenes, the carbene preferentially attacks the more electron-rich carbon, leading to predictable regiochemical outcomes [13].
The regiochemical control in cyclopropanation can be enhanced through the use of directing groups that coordinate to the metal center in metal-carbenoid systems. These directing groups provide additional stabilization and can influence the approach trajectory of the carbene toward the alkene, resulting in improved regioselectivity [13].
For (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane, the stereospecificity would be expected to be complete, with the chlorine substituent maintaining its stereochemical relationship to the other substituents on the cyclopropane ring. The presence of the electron-withdrawing chlorine atom would influence the regiochemical outcome by increasing the electrophilicity of the carbene center .
The regiochemical outcomes are also influenced by steric factors, particularly in cases where bulky substituents are present on either the carbene or the alkene. The 2,4-dimethylpentan-2-yl group in (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane represents a sterically demanding substituent that would influence the approach trajectory of the carbene and potentially affect the regiochemical outcome .
The combination of stereospecificity and regioselectivity in cyclopropanation reactions provides a powerful tool for the synthesis of stereochemically defined cyclopropane products. The ability to predict and control these outcomes based on the reaction mechanism enables the rational design of synthetic routes to complex cyclopropane-containing molecules [14].